

Awl-II-38.3 in the Landscape of EphA3 Inhibition: A Comparative Guide

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Compound of Interest

Compound Name: Awl-II-38.3

Cat. No.: B1263582

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For Researchers, Scientists, and Drug Development Professionals

The EphA3 receptor, a member of the largest receptor tyrosine kinase family, has emerged as a critical target in oncology due to its role in tumor growth, angiogenesis, and metastasis.^[1] This guide provides a comparative analysis of **Awl-II-38.3**, a potent EphA3 kinase inhibitor, alongside other notable inhibitors targeting this receptor. The information presented herein is supported by experimental data to aid researchers in their evaluation of these pharmacological tools.

Performance Comparison of EphA3 Inhibitors

The efficacy of various EphA3 inhibitors can be quantified by several metrics, including the half-maximal inhibitory concentration (IC₅₀) for small molecules and the dissociation constant (K_d) for antibodies, which indicates binding affinity. Below is a summary of available data for **Awl-II-38.3** and a selection of other EphA3 inhibitors.

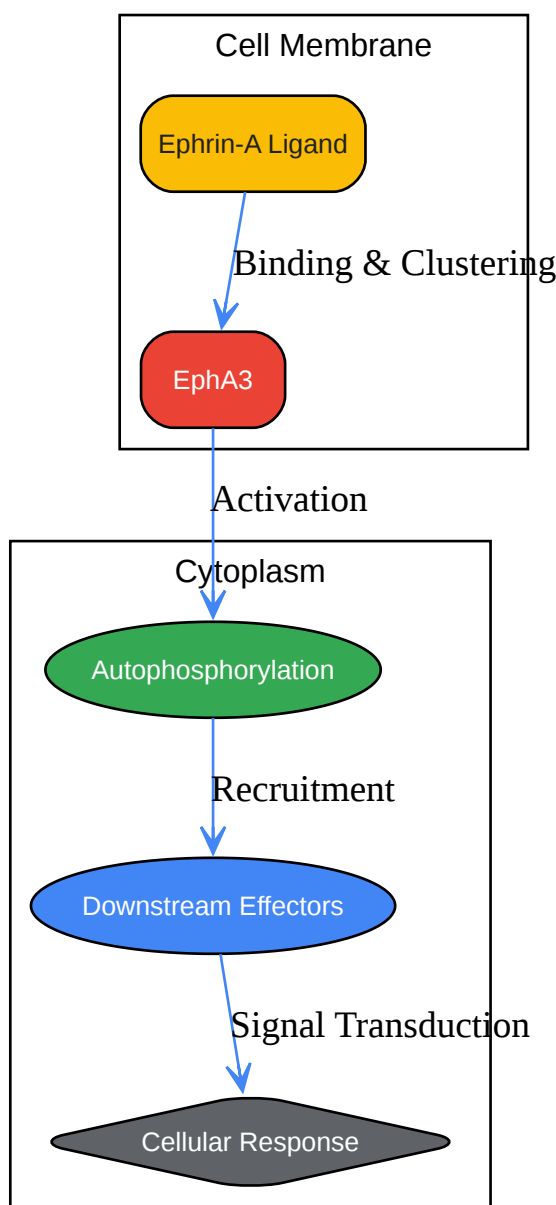
Inhibitor	Type	Target	Potency (IC50/Kd)	Selectivity Notes
AwI-II-38.3	Small Molecule	EphA3 Kinase	Potent (Specific IC50 not publicly available)	Does not exhibit significant cellular activity against Src-family kinases or b-raf.[2]
NVP-BHG712	Small Molecule	Pan-Eph Receptor Kinase	0.3 nM (for EphA3)	Also inhibits other Eph receptors, c-Raf, c-Src, and c-Abl at higher concentrations.
LDN-211904	Small Molecule	Pan-Eph Receptor Kinase	Inhibits EphA3 (Specific IC50 for EphA3 not publicly available); 79 nM (for EphB3)[3][4]	Inhibits most Eph receptor kinases. [3]
III A4	Monoclonal Antibody	EphA3 Extracellular Domain	~0.5 nM (Kd)	Specific to EphA3.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the EphA3 signaling pathway and the experimental procedures used to characterize these molecules.

EphA3 Signaling Pathway

Activation of the EphA3 receptor by its ephrin-A ligands initiates a signaling cascade that influences cell adhesion, migration, and proliferation. The binding of ephrin ligands leads to receptor clustering and autophosphorylation of key tyrosine residues in the intracellular domain, creating docking sites for downstream signaling proteins.

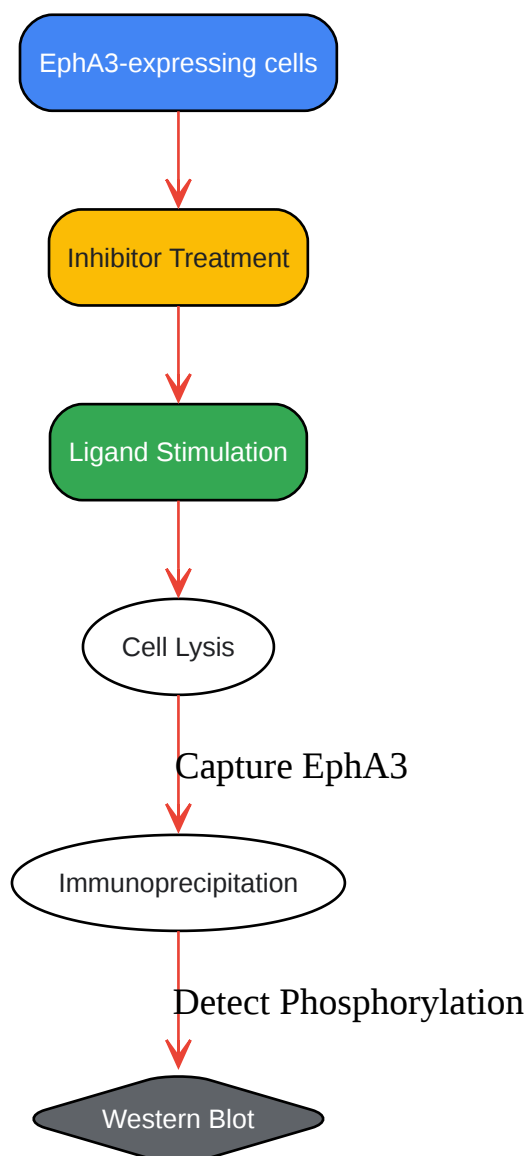
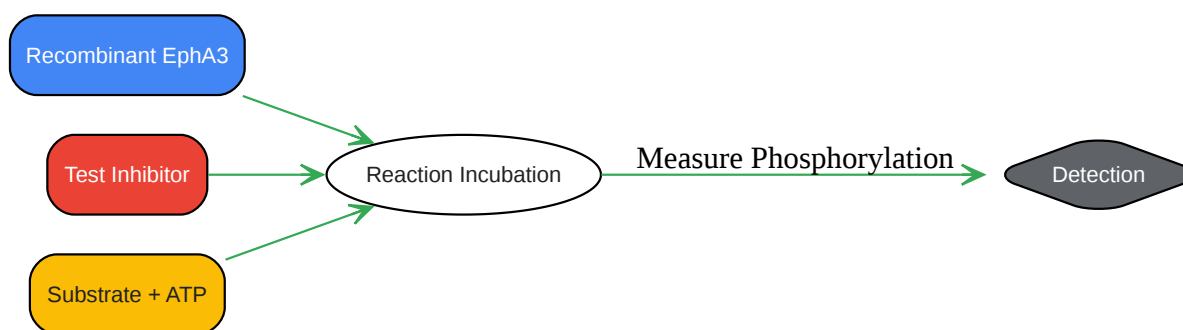


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Caption: EphA3 signaling pathway activation.

Experimental Workflow: In Vitro Kinase Assay

An in vitro kinase assay is a fundamental experiment to determine the direct inhibitory effect of a compound on the kinase activity of EphA3.



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